
N-Isobutyl-4-methoxycyclohexan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of an isobutyl group and a methoxy group attached to a cyclohexane ring, with an amine group at the first position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the isobutyl group: This step often involves alkylation reactions.
Introduction of the amine group: This can be achieved through amination reactions using reagents like ammonia or amines.
Formation of the hydrochloride salt: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride typically involve large-scale batch or continuous processes. These methods often use automated systems to control reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: This reaction can reduce the compound to simpler amines or hydrocarbons.
Substitution: This reaction can replace the methoxy or isobutyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce nitro compounds, while reduction may yield simpler amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies of amine transport and metabolism.
Medicine: It is investigated for its potential therapeutic effects, such as its role as a precursor to pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. The amine group can interact with receptors and enzymes, influencing biological processes such as neurotransmission and metabolism. The methoxy and isobutyl groups can modulate the compound’s affinity and specificity for these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Isobutyl-2-methylpropan-1-amine: Similar structure but lacks the methoxy group.
N-Isobutyl-4-methoxyphenylamine: Similar structure but has a phenyl ring instead of a cyclohexane ring.
N-Isobutyl-4-methoxybenzylamine: Similar structure but has a benzyl group instead of a cyclohexane ring.
Uniqueness
N-Isobutyl-4-methoxycyclohexan-1-amine hydrochloride is unique due to its specific combination of functional groups and its cyclohexane ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H24ClNO |
|---|---|
Molekulargewicht |
221.77 g/mol |
IUPAC-Name |
4-methoxy-N-(2-methylpropyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H23NO.ClH/c1-9(2)8-12-10-4-6-11(13-3)7-5-10;/h9-12H,4-8H2,1-3H3;1H |
InChI-Schlüssel |
DVEPGYFWFWSDBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1CCC(CC1)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3',4'-Dihydrospiro[cyclopropane-1,1'(2'H)-isoquinoline] Hydrochloride](/img/structure/B13044851.png)


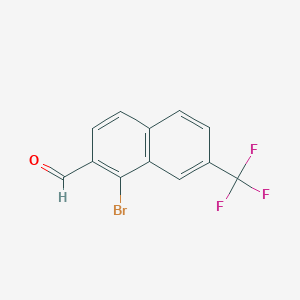
![Methyl 1-((2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)methyl)cyclopropane-1-carboxylate](/img/structure/B13044876.png)
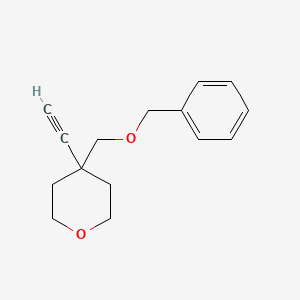
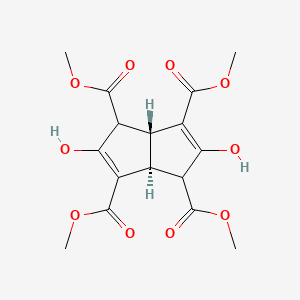
![Racemic-(5R,9R)-Tert-Butyl 9-(Furan-2-Yl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13044883.png)
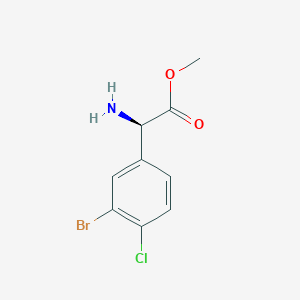
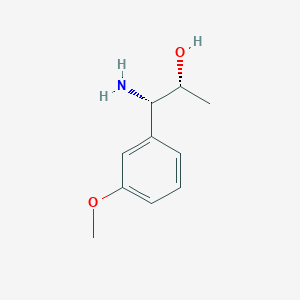
![6-(2,2-Difluoroethoxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13044905.png)

![8-(Tert-butyl)-4-chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13044918.png)

